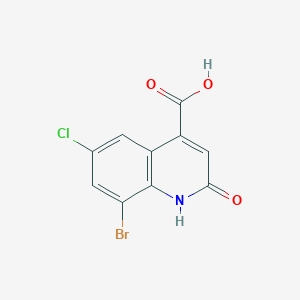![molecular formula C8H7ClN2 B13014143 4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
4-Chloro-7-methylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and a methyl group at the 7th position of the pyrazole ring makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include temperatures ranging from 0 to 50°C for the addition condensation cyclization reaction and 50 to 110°C for the elimination reaction . The reaction time can vary from 2 to 8 hours, depending on the specific conditions used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions can vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the chlorine atom or additional modifications to the pyrazole or pyridine rings .
Applications De Recherche Scientifique
4-Chloro-7-methylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Chloro-7-methylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
4-Heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyridine: These derivatives have various heteroatoms or functional groups substituted at different positions, resulting in diverse applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
4-chloro-7-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 |
Clé InChI |
VDAZATRYTIMHNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=NN12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


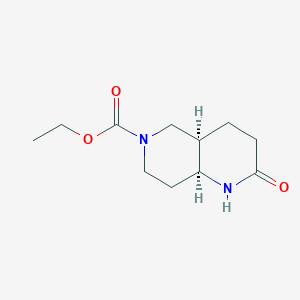
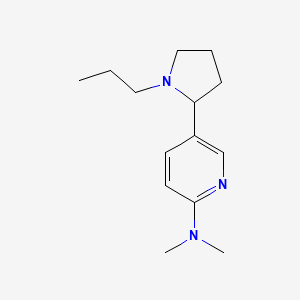
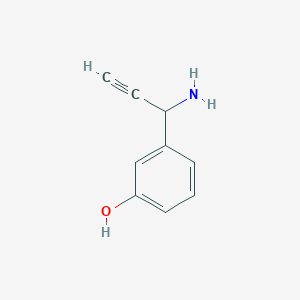
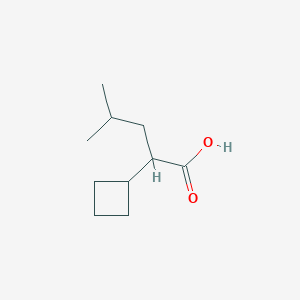
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
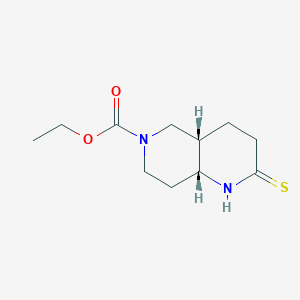
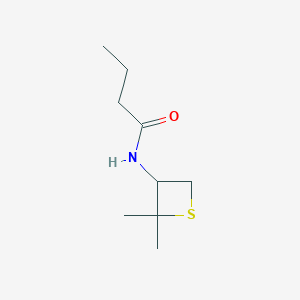

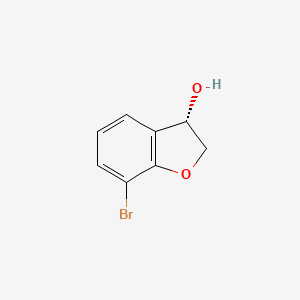
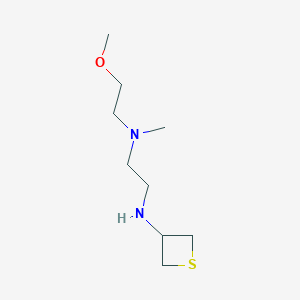
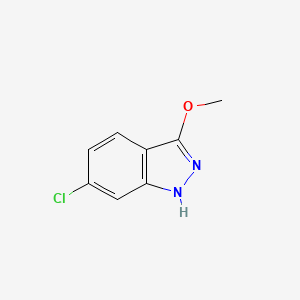
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
